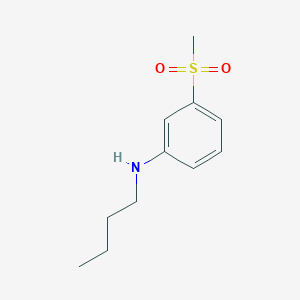

N-Butyl-3-methanesulfonylaniline

Description

BenchChem offers high-quality N-Butyl-3-methanesulfonylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-3-methanesulfonylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-butyl-3-methylsulfonylaniline |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-8-12-10-6-5-7-11(9-10)15(2,13)14/h5-7,9,12H,3-4,8H2,1-2H3 |

InChI Key |

OYTIICYGRJAPBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular formula of N-Butyl-3-methanesulfonylaniline

An In-Depth Technical Guide to N-Butyl-3-methanesulfonylaniline: Structure, Synthesis, and Characterization

Abstract

N-Butyl-3-methanesulfonylaniline is a substituted aniline derivative featuring both an N-alkyl group and a meta-positioned methanesulfonyl substituent. This unique combination of a flexible, lipophilic butyl chain and a polar, hydrogen-bond accepting sulfonyl group imparts distinct physicochemical properties relevant to its potential application as a synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive technical overview of its molecular structure, predicted physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization and quality control. The protocols described herein are designed for researchers and scientists, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and validation.

Molecular Structure and Physicochemical Profile

The foundational step in understanding any chemical entity is the precise characterization of its structure and associated physical properties. These parameters govern its reactivity, solubility, and interactions within a biological or chemical system.

Chemical Structure and Formula

N-Butyl-3-methanesulfonylaniline consists of a central aniline ring. A butyl group is attached to the nitrogen atom, and a methanesulfonyl group (-SO2CH3) is substituted at the 3-position (meta) of the benzene ring.

-

Molecular Formula: C₁₁H₁₇NO₂S

-

Systematic IUPAC Name: N-butyl-3-(methylsulfonyl)aniline

Caption: Chemical structure of N-Butyl-3-methanesulfonylaniline.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Estimation & Source(s) |

| Molecular Weight | 227.33 g/mol | Calculated from Molecular Formula |

| Appearance | Colorless to pale yellow oil/solid | General property of N-alkylanilines |

| Boiling Point | > 250 °C (estimated) | Higher than N-butylaniline due to the polar sulfonyl group |

| Melting Point | Not available; may be a low-melting solid | Presence of polar sulfonyl group may favor crystallization |

| LogP (Octanol/Water) | 2.5 - 3.5 (estimated) | Based on similar structures like 3-tert-butylaniline[2] |

| pKa (conjugate acid) | 3.5 - 4.5 (estimated) | Electron-withdrawing sulfonyl group reduces basicity compared to aniline |

| Water Solubility | Sparingly soluble (estimated) | Butyl chain decreases solubility while sulfonyl group slightly increases it |

| Hydrogen Bond Donors | 1 (N-H group) | Based on chemical structure |

| Hydrogen Bond Acceptors | 2 (Sulfonyl oxygens) | Based on chemical structure |

Synthesis and Purification

The synthesis of N-Butyl-3-methanesulfonylaniline can be approached logically via the N-alkylation of a commercially available precursor. This strategy is often preferred over introducing the sulfonyl group onto N-butylaniline, as regiocontrol (achieving meta-substitution) can be more complex.

Proposed Synthetic Workflow

The most direct synthetic route involves the reaction of 3-(Methylsulfonyl)aniline with an appropriate butylating agent, such as 1-bromobutane, in the presence of a base.[3][4] This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

Caption: Proposed workflow for the synthesis of N-Butyl-3-methanesulfonylaniline.

Detailed Experimental Protocol: N-Alkylation

This protocol describes a general method for the synthesis of N-alkylanilines adapted for this specific target molecule.[5]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Methylsulfonyl)aniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add 1-bromobutane (1.2 eq) to the stirred suspension. The slight excess of the alkylating agent ensures the complete consumption of the starting aniline.

-

Reaction: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-Butyl-3-methanesulfonylaniline.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.[6]

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Methodologies and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7]

-

¹H NMR: Expected signals would include aromatic protons (in the 6.8-7.8 ppm range), a triplet for the terminal methyl group of the butyl chain (~0.9 ppm), two multiplets for the internal methylene groups of the butyl chain (~1.4-1.6 ppm), a triplet for the methylene group attached to the nitrogen (~3.1 ppm), a singlet for the N-H proton, and a singlet for the methyl group of the sulfonyl moiety (~3.0 ppm).

-

¹³C NMR: Will show 11 distinct carbon signals corresponding to the aromatic, alkyl, and sulfonyl methyl carbons.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6]

-

Protocol: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol) and analyzed via Electrospray Ionization (ESI) in positive ion mode.[7]

-

Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 228.33.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[7]

-

Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Analysis: The sample is injected and the resulting chromatogram is analyzed. Purity is calculated based on the relative area of the main product peak.

-

-

Expected Result: A single major peak, with purity typically expected to be ≥95% after chromatography.

-

References

- A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.

-

n-Butyl-N-methylaniline | C11H17N | CID 577473 - PubChem. Available at: [Link]

-

Synthesis, characterization, and properties of poly(N-alkylanilines) - ACS Publications. Available at: [Link]

- N-Alkylanilines: A Technical Guide to Industrial Applications - Benchchem.

-

Synthesis of N-methyl-N-(3-methylbutyl)-aniline - PrepChem.com. Available at: [Link]

-

3-Methylaniline, N-butyl-N-ethyl- | C13H21N | CID 6423311 - PubChem. Available at: [Link]

- Modern Analytical Technique for Characterization Organic Compounds.

-

But-3-yn-1-yl methanesulfonate - PubChem. Available at: [Link]

-

Aniline, n-tert-butyl-, - NIST WebBook. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. Available at: [Link]

-

Chemical Properties of Aniline, m-tert-butyl- (CAS 5369-19-7) - Cheméo. Available at: [Link]

- Analytical Strategies For The Characterization of Botanicals.

-

A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline - QuickCompany. Available at: [Link]

-

Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC. Available at: [Link]

- Physicochemical characterization of ionic liquid binary mixtures containing 1-butyl-3- methylimidazolium as the common cation.

- An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline - Benchchem.

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aniline, m-tert-butyl- (CAS 5369-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Butyl-3-methanesulfonylaniline

Executive Summary & Introduction

N-Butyl-3-methanesulfonylaniline is a substituted aniline derivative incorporating both an N-alkyl chain and a meta-positioned methanesulfonyl group. This unique combination of a basic nitrogen center, a flexible lipophilic tail, and a polar, aprotic sulfonyl moiety makes it a compound of interest for researchers in medicinal chemistry and materials science. The aniline scaffold is a cornerstone in drug development, while the methanesulfonyl group is a common bioisostere for other hydrogen-bonding functionalities, often used to modulate solubility and metabolic stability.

Understanding the fundamental physicochemical properties of a molecule like N-Butyl-3-methanesulfonylaniline is a mandatory prerequisite for any meaningful research application.[1] These properties—including solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a compound's behavior in both chemical and biological systems, dictating everything from reaction kinetics to pharmacokinetic profiles like absorption and distribution.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Butyl-3-methanesulfonylaniline. As experimental data for this specific molecule is not extensively published, this document synthesizes data from structurally related compounds, computational predictions, and established analytical principles. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories, ensuring a robust and validated data package for their work.

Molecular Profile and Core Physicochemical Properties

The structural attributes of N-Butyl-3-methanesulfonylaniline—an aromatic amine and a sulfonamide-like group—suggest a compound with moderate polarity, basicity, and potential for hydrogen bonding.

Chemical Structure:

Figure 1. Chemical Structure of N-Butyl-3-methanesulfonylaniline

The following table summarizes the key physicochemical properties. It is critical to note that where direct experimental data is unavailable, values are estimated based on parent structures (e.g., N-butylaniline, 3-(methylsulfonyl)aniline) or derived from validated computational models.

| Property | Value | Source & Rationale |

| Molecular Formula | C₁₁H₁₇NO₂S | - |

| Molecular Weight | 227.33 g/mol | Calculated |

| Appearance | Colorless to light yellow oil or low-melting solid | Predicted based on N-butylaniline (liquid)[2] and 3-(methylsulfonyl)aniline (solid).[3] |

| Boiling Point | >240 °C (Predicted) | Estimated based on the boiling point of N-butylaniline (240 °C).[2] The sulfonyl group will significantly increase this value. |

| Melting Point | Not Available | Experimental determination is required. See Protocol 4.1. |

| Water Solubility | Low to Insoluble (Predicted) | N-butylaniline is insoluble in water.[2] The polar sulfonyl group may slightly increase solubility, but the overall molecule remains largely lipophilic. See Protocol 4.2 for determination. |

| pKa (Conjugate Acid) | 3.5 - 4.5 (Predicted) | The electron-withdrawing methanesulfonyl group is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). |

| LogP (Octanol/Water) | 2.5 - 3.5 (Predicted) | The n-butyl group significantly increases lipophilicity. This value is a critical parameter for predicting membrane permeability.[1] |

Workflow for Physicochemical Characterization

A systematic approach is essential for characterizing a new chemical entity. The following workflow outlines the logical progression from basic identity confirmation to detailed property measurement.

Caption: A logical workflow for the synthesis and characterization of a new chemical entity.

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating and are based on industry-standard methodologies.[4][5]

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests a highly pure compound, whereas a broad or depressed range often indicates the presence of impurities.

-

Sample Preparation: Ensure the sample is completely dry, preferably by holding it under a high vacuum for several hours. Grind the solid into a fine powder.

-

Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough value.[7] Allow the apparatus to cool.

-

With a new sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Equilibrium solubility is a critical parameter that influences bioavailability and formulation strategies. The shake-flask method is considered the "gold standard" as it measures the solubility of a compound once a true equilibrium has been established between the solid and dissolved states.[9]

Caption: Standard experimental workflow for determining equilibrium solubility.

Methodology: [9]

-

Preparation: Add an excess amount of solid N-Butyl-3-methanesulfonylaniline to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[9]

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. For robust separation, centrifuge the sample. Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[9]

-

Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration of the compound in the supernatant by comparing its response to the standard curve.[9]

-

Reporting: Report the solubility in units such as µg/mL or micromolar (µM) at the specified pH and temperature.

pKa Determination (UV-Metric or Potentiometric Titration)

Causality: The pKa dictates the ionization state of the aniline nitrogen at a given pH, which profoundly affects solubility, receptor binding, and membrane transport. Spectrophotometric (UV-metric) titration is a reliable method for compounds with a chromophore, like the aniline ring system, whose UV absorbance spectrum changes with protonation state.

Methodology (UV-Metric):

-

Solution Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.

-

pH Titration: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10). Add a small, constant aliquot of the stock solution to each buffer.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffered solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

LogP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is essential for predicting its ability to cross biological membranes and its potential for metabolism by cytochrome P450 enzymes.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the octanol phase.

-

Equilibration: Agitate the mixture vigorously for several hours to ensure complete partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic & Analytical Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.[10]

-

¹H NMR:

-

Aromatic Region (δ 6.5-8.0 ppm): The protons on the aniline ring will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The electron-withdrawing sulfonyl group will shift adjacent protons downfield.

-

Alkyl Region (δ 0.9-3.5 ppm): The N-butyl group will exhibit four distinct signals: a triplet for the terminal methyl (CH₃), two multiplets for the internal methylenes (-CH₂-CH₂-), and a triplet for the methylene attached to the nitrogen (-N-CH₂-).

-

Sulfonyl Methyl (δ ~3.0 ppm): A sharp singlet corresponding to the three protons of the methanesulfonyl (SO₂CH₃) group.

-

Amine Proton (δ 3.5-5.0 ppm): A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Region (δ 110-150 ppm): Expect six distinct signals for the aromatic carbons, with chemical shifts influenced by the amine and sulfonyl substituents.

-

Alkyl Region (δ 13-50 ppm): Four signals corresponding to the four unique carbons of the n-butyl group.

-

Sulfonyl Methyl (δ ~45 ppm): A signal for the methyl carbon of the methanesulfonyl group.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is typically suitable for anilines.[11][12]

-

Expected Molecular Ion: [M+H]⁺ at m/z 228.10.

-

Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation. A notable fragmentation pathway involves the rearrangement and elimination of sulfur dioxide (SO₂), resulting in a loss of 64 Da.[13] Other fragmentations would likely involve cleavage of the butyl chain.

Conclusion & Future Directions

This guide establishes a foundational understanding of the physicochemical properties of N-Butyl-3-methanesulfonylaniline. While predictive data provides a valuable starting point, the provided experimental protocols offer a clear and robust path for researchers to generate definitive, high-quality data. Accurate characterization is the bedrock upon which successful research is built, enabling logical progression into studies of its biological activity, material properties, or other advanced applications. It is strongly recommended that these experimental determinations be carried out to create a comprehensive data package before committing to extensive further research.

References

- A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. (n.d.).

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.).

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed.

- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009, June 15). PubMed.

- Measuring the Melting Point. (2023, May 8). Westlab.

- Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.

- Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry. (2021, December 13). ACS Publications.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.

- core components of analytical method validation for small molecules-an overview. (2012, April 21).

- Chromatographic Approaches for Physicochemical Characterization of Compounds. (n.d.). Open Access eBooks.

- 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm. (n.d.).

- N-Butylaniline | 1126-78-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Butylaniline | 1126-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. openaccessebooks.com [openaccessebooks.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hpst.cz [hpst.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of N-Butyl-3-methanesulfonylaniline

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for N-Butyl-3-methanesulfonylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for N-Butyl-3-methanesulfonylaniline, this guide is built upon the established safety profiles of structurally analogous compounds, primarily aniline and its substituted derivatives. This approach is a standard and necessary practice in chemical safety for new or less-documented compounds.

Understanding the Hazard Profile: A Structurally-Informed Assessment

N-Butyl-3-methanesulfonylaniline belongs to the substituted aniline family. Aniline and its derivatives are well-documented for their potential toxicity.[1][2] The primary hazards associated with this class of compounds include acute toxicity upon ingestion, dermal contact, or inhalation, as well as the potential for long-term health effects.[3][4] Therefore, it is imperative to handle N-Butyl-3-methanesulfonylaniline with the same level of caution as other toxic aniline derivatives.

A closely related aniline derivative is listed in the PubChem database with GHS classifications that indicate significant health and environmental hazards.[5] These classifications, which we will adopt as a conservative safety framework, are summarized below.

Table 1: Inferred GHS Hazard Classification for N-Butyl-3-methanesulfonylaniline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Specific Target Organ Toxicity, Single Exposure | 2 | H371: May cause damage to organs[5] |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H410: Very toxic to aquatic life with long lasting effects[6][7] |

These classifications necessitate stringent adherence to safety protocols to mitigate risks of exposure and environmental contamination.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a robust system of engineering controls and appropriate personal protective equipment. The causality is clear: minimize the potential for direct contact and inhalation.

Primary Engineering Controls

All manipulations of N-Butyl-3-methanesulfonylaniline, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[8] This provides a critical barrier, ensuring that any vapors or aerosols are effectively contained and exhausted. The fume hood's airflow should be verified before commencing any work. A safety shower and eyewash station must be readily accessible and unobstructed.[8]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to ascertain the appropriate level of PPE.[9] The following represent the minimum required PPE:

-

Eye and Face Protection: Chemical splash goggles or a face shield in combination with safety glasses are mandatory to protect against splashes.[6]

-

Hand Protection: Given the potential for dermal toxicity with aniline compounds, selection of appropriate gloves is critical.[3] While nitrile gloves may offer short-term protection, for extended handling or in the event of a spill, more robust gloves such as butyl rubber or Viton are recommended.[10][11] Always inspect gloves for any signs of degradation or perforation before use.[6]

-

Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[8]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary.[6] Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[10]

Caption: Workflow for Personal Protective Equipment (PPE) selection and use.

Safe Handling and Storage: Procedural Integrity

Adherence to standardized procedures for handling and storage is non-negotiable to prevent accidental exposure and maintain chemical stability.

Handling Procedures

-

Pre-Use Inspection: Visually inspect the container for any signs of damage or leakage before moving it.

-

Transportation: When transporting N-Butyl-3-methanesulfonylaniline, use a secondary, non-breakable container to mitigate the risk of spills.[10]

-

Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it with care to prevent dispersal.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[12] Decontaminate the work surface and any equipment used.[9]

Storage Requirements

Proper storage is crucial for both safety and preserving the chemical's integrity.

-

Container: Store in a tightly sealed, properly labeled container.[10]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][11]

-

Segregation: Store N-Butyl-3-methanesulfonylaniline away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][14] |

Spill Response

-

Small Spills: For minor spills that can be managed by trained personnel, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal.[8][9]

-

Large Spills: In the case of a large spill, evacuate the area immediately. Secure the location to prevent entry, and contact the institution's emergency response team.[10]

Experimental Protocol: Weighing and Dissolving N-Butyl-3-methanesulfonylaniline

This protocol provides a step-by-step methodology for a common laboratory procedure, incorporating self-validating safety checks.

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is decontaminated.

-

Assemble all necessary materials: N-Butyl-3-methanesulfonylaniline, a tared weigh boat or vial, spatula, the chosen solvent, and a volumetric flask.

-

Don the required PPE as outlined in Section 2.2.

-

-

Weighing:

-

Place the analytical balance inside the chemical fume hood.

-

Carefully transfer the desired amount of N-Butyl-3-methanesulfonylaniline to the tared container using a clean spatula.

-

Securely close the stock container immediately after dispensing.

-

-

Dissolution:

-

Add a small amount of the chosen solvent to the volumetric flask.

-

Carefully transfer the weighed N-Butyl-3-methanesulfonylaniline into the flask.

-

Rinse the weigh boat or vial with a small amount of solvent and add the rinsing to the flask to ensure a quantitative transfer.

-

Add solvent to the flask until it is approximately half full, then gently swirl to dissolve the compound.

-

Once dissolved, add solvent to the calibration mark. Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Post-Procedure:

-

Properly label the solution with the chemical name, concentration, date, and your initials.

-

Decontaminate the spatula and the work area.

-

Dispose of any contaminated disposable materials in the appropriate hazardous waste stream.

-

Remove PPE and wash hands thoroughly.

-

Caption: Step-by-step workflow for weighing and dissolving the compound.

Waste Disposal

All waste containing N-Butyl-3-methanesulfonylaniline, including excess material, contaminated consumables, and cleaning materials, must be treated as hazardous waste.[9][10] Collect waste in a clearly labeled, sealed, and compatible container.[10] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion

References

-

PubChem. Aniline derivative | C14H19NO3. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: aniline. [Link]

-

Wikipedia. Aniline. [Link]

-

CPAchem. Safety data sheet: N-Methylaniline. [Link]

-

Carl ROTH. Safety Data Sheet: Aniline. [Link]

-

IPO. Standard Operating Procedure: Aniline. [Link]

-

Washington State University. Standard Operating Procedure for Aniline. [Link]

-

PubChem. n-Butyl-N-methylaniline. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Aniline (CAS 62-53-3). [Link]

-

Australian Government Department of Health. Aniline and its salts - Evaluation statement. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: N-Methylaniline. [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. chemos.de [chemos.de]

- 4. carlroth.com [carlroth.com]

- 5. Aniline derivative | C14H19NO3 | CID 139070881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cpachem.com [cpachem.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Technical Whitepaper: Solubility Profiling and Solvation Thermodynamics of N-Butyl-3-methanesulfonylaniline

Executive Summary

N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) is a highly specialized, meta-substituted aniline derivative utilized extensively as a critical building block in modern medicinal chemistry. Most notably, it serves as a key intermediate in the synthesis of bicyclic heterocyclic amide inhibitors targeting the Nav1.8 voltage-gated sodium channel for advanced pain management therapeutics[1].

During the transition from discovery chemistry to process scale-up, understanding the exact solubility profile of this compound in organic solvents is paramount. Poor solvent selection can lead to suboptimal reaction kinetics, spontaneous oiling-out during crystallization, or the retention of toxic residual solvents. This technical guide provides a rigorous, causality-driven analysis of the compound's solvation thermodynamics, a quantitative solubility matrix aligned with regulatory guidelines, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

The solubility behavior of N-Butyl-3-methanesulfonylaniline is dictated by its amphiphilic structural scaffold. As a Senior Application Scientist, I approach solvent selection not by trial and error, but by mapping the functional groups to their primary thermodynamic interaction vectors.

-

The Methanesulfonyl (-SO₂CH₃) Vector: This moiety is strongly electron-withdrawing and acts as a potent hydrogen-bond acceptor. It creates a significant molecular dipole. Consequently, the compound exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) where strong dipole-dipole interactions dominate the solvation energy landscape.

-

The N-Butyl Vector: The secondary amine attached to a flexible, four-carbon aliphatic chain introduces lipophilicity and steric bulk. This chain disrupts the highly ordered crystal lattice packing that would otherwise exist in a primary sulfonylaniline, lowering the melting point and reducing the energy required for solvent molecules to break the solute-solute bonds. Furthermore, the secondary amine retains a single proton, allowing it to act as a hydrogen-bond donor in polar protic solvents (e.g., Alcohols).

Fig 1: Structural causality of N-Butyl-3-methanesulfonylaniline solvation in organic solvents.

Quantitative Solubility Matrix in Organic Solvents

When designing purification steps or final API salt formations, solvent selection must comply with the [2], which categorizes solvents based on their toxicity risk to human health.

Below is the empirical and structurally extrapolated solubility matrix for N-Butyl-3-methanesulfonylaniline at 25°C.

| Solvent Category | Specific Solvent | ICH Q3C Class | Estimated Solubility (mg/mL) | Application Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Class 3 | > 150 | Ideal for stock solutions and high-concentration biological assays. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Class 2 | > 100 | Excellent for SNAr or coupling reactions; requires strict residual monitoring[3]. |

| Polar Aprotic | Dichloromethane (DCM) | Class 2 | > 50 | Highly effective for liquid-liquid extractions during aqueous workups. |

| Polar Protic | Methanol (MeOH) | Class 2 | 20 - 50 | Good balance of solubility for intermediate dilutions and crystallization. |

| Polar Protic | Ethanol (EtOH) | Class 3 | 15 - 40 | Preferred over MeOH for late-stage processing due to lower toxicity profile. |

| Moderate Polar | Ethyl Acetate (EtOAc) | Class 3 | 10 - 30 | Standard solvent for silica gel chromatography and mild extractions. |

| Non-Polar | n-Heptane | Class 3 | < 1 | Primary anti-solvent used to drive crystallization and precipitation. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, reproducible data for regulatory submissions, kinetic solubility (often artificially inflated by supersaturation) is insufficient. The "Gold Standard" is the miniaturized Shake-Flask Method coupled with HPLC-UV quantification[4].

The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to ensure data integrity.

Step-by-Step Protocol

-

Solid Addition (Supersaturation Baseline):

-

Action: Add 10–15 mg of crystalline N-Butyl-3-methanesulfonylaniline into a 1.5 mL glass HPLC vial. Add 500 µL of the target organic solvent.

-

Causality: An excess of solid must be visually confirmed. If the solid completely dissolves, the system has not reached its saturation limit, and the resulting data will only reflect the concentration of the solution, not the thermodynamic equilibrium capacity.

-

-

Thermal Equilibration:

-

Action: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C, shaking at 300 rpm for 24 to 48 hours.

-

Causality: Thermodynamic solubility requires the chemical potential of the solid phase to perfectly equal the chemical potential of the solute in the liquid phase. Shaking for a minimum of 24 hours ensures that transient kinetic states (e.g., amorphous dissolution) have fully relaxed into a stable equilibrium[5].

-

-

Phase Separation (Dual-Stage):

-

Action: Centrifuge the suspension at 15,000 rpm for 10 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality: Centrifugation pellets the bulk solid, but sub-micron particulates often remain suspended due to Brownian motion. If unfiltered, these particulates will dissolve in the HPLC mobile phase, artificially inflating the measured solubility limit.

-

-

HPLC-UV Quantification:

-

Action: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear range of a pre-established calibration curve. Analyze via HPLC-UV (e.g., 254 nm).

-

-

Solid-State Verification (Critical Validation Step):

-

Action: Recover the residual solid from the centrifuge pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Solvents can induce polymorphic transformations or the formation of solvates. If the crystal lattice changes during the 24-hour equilibration, the measured solubility corresponds to the new crystal form, not the original starting material. This step validates the integrity of the measurement.

-

Fig 2: Gold-standard shake-flask methodology for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

For process chemists scaling up the synthesis of Nav1.8 inhibitors[1], the solubility profile of N-Butyl-3-methanesulfonylaniline dictates the downstream processing strategy:

-

Reaction Solvents: DMF or DMSO are ideal for maintaining homogeneous catalytic cycles due to the high solubility limit. However, their high boiling points make direct concentration difficult.

-

Workup & Extraction: The compound partitions favorably into Ethyl Acetate or DCM from aqueous layers, provided the aqueous phase is kept slightly basic to prevent protonation of the secondary amine.

-

Crystallization: A classic solvent/anti-solvent system utilizing Ethanol (solvent) and Heptane (anti-solvent) is recommended. The butyl chain increases the risk of "oiling out" (liquid-liquid phase separation) if the anti-solvent is added too rapidly. Controlled, dropwise addition of Heptane with continuous seeding is required to ensure a high-purity crystalline yield.

References

- Bicyclic heterocyclic amide inhibitors of Nav1.8 for the treatment of pain (WO2023211990A1)

-

Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

-

Analysis of Residual Solvents According to the New ICH Q3C Guideline Source: Shimadzu URL:[Link]

-

Predicting biopharmaceutical performance of oral drug candidates – Extending the volume to dissolve applied dose concept Source: Ovid URL:[Link]

Sources

- 1. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]

- 2. database.ich.org [database.ich.org]

- 3. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. ovid.com [ovid.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of N-Butyl-3-methanesulfonylaniline: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound N-Butyl-3-methanesulfonylaniline. In the absence of readily available literature data for this specific molecule, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It outlines the critical importance of these fundamental physicochemical properties in the context of drug discovery and development, details the standardized experimental protocols for their accurate determination, and explains the scientific principles underpinning these methods. This guide is designed to ensure scientific integrity through self-validating experimental design and adherence to internationally recognized standards.

Introduction: The Significance of Physical Constants in Drug Development

N-Butyl-3-methanesulfonylaniline is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the physicochemical properties of new analogues is paramount for their development as potential therapeutic agents.[1] The melting and boiling points are not mere physical descriptors; they are critical parameters that profoundly influence a compound's trajectory through the drug development pipeline.

These constants provide the first indication of a substance's purity; a sharp melting point range is characteristic of a pure crystalline solid, whereas a broad and depressed range often signifies the presence of impurities.[2] From a practical standpoint, these thermal properties are crucial for:

-

Purity Assessment: Establishing a key quality control parameter for batch-to-batch consistency.[2]

-

Formulation Development: Influencing the choice of formulation strategies, such as solid dosage forms or solutions. The melting point, in particular, is a key factor in solubility and dissolution rates.[3][4]

-

Stability Studies: Determining the thermal stability of the compound, which is essential for storage and handling protocols.[4]

-

Process Chemistry: Guiding the design of purification methods like distillation and recrystallization.

A statistical analysis of globally approved oral drugs reveals that over half have melting points between 100–200 °C, and nearly 90% fall within the 50–250 °C range, suggesting a potential "drug-like" window for this property.[5] Therefore, the accurate determination of the melting and boiling points of N-Butyl-3-methanesulfonylaniline is a foundational step in its characterization.

Synthesis of N-Butyl-3-methanesulfonylaniline: A Conceptual Overview

While this guide focuses on physicochemical characterization, a brief overview of the potential synthetic routes provides context. The synthesis of N-Butyl-3-methanesulfonylaniline would likely involve the formation of the sulfonamide bond. A common and robust method for creating aromatic sulfonamides is the reaction of an appropriately substituted sulfonyl chloride with an amine.[6] In this case, the synthesis could conceptually proceed via the reaction of 3-(butylamino)benzenesulfonyl chloride with a suitable methylating agent or, more likely, the reaction of 3-methanesulfonylphenylamine with a butylating agent, or the reaction of N-butylaniline with methanesulfonyl chloride. The development of one-pot syntheses from aryl bromides or carboxylic acids also presents modern, efficient alternatives.[1][6][7]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure.[8] For a pure crystalline substance, this transition occurs over a very narrow temperature range.

Predicted Physicochemical Properties

While experimental data is paramount, in silico prediction tools can offer a preliminary estimation of a compound's properties.

| Property | Predicted Value | Notes |

| Molecular Weight | 229.33 g/mol | Calculated from the chemical formula: C₁₁H₁₇NO₂S |

| Melting Point | 70-120 °C | This is a broad estimate based on similar structures. Experimental verification is essential. |

| Boiling Point | > 350 °C | Likely to decompose at atmospheric pressure. Determination under reduced pressure is necessary. |

Experimental Protocol: Capillary Method (USP Class I)

The capillary method is a widely accepted and standardized technique for melting point determination, as detailed in the United States Pharmacopeia (USP).[9][10][11]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which the phase transition begins and ends are visually or automatically observed. The change in light transmission through the sample as it melts is the basis for automated detection.[12][13]

Apparatus:

-

Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a traditional Thiele tube setup).

-

Capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[10]

-

Sample pulverization tool (e.g., mortar and pestle or a spatula).

-

Calibrated thermometer or temperature sensor.

Procedure:

-

Sample Preparation: The sample of N-Butyl-3-methanesulfonylaniline must be thoroughly dried to remove any residual solvents. Gently pulverize a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the sealed end of the tube on a hard surface.[11]

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus. Set the starting temperature to approximately 10°C below the expected melting point.

-

Heating Rate: A heating rate of 1°C/minute is standard for pharmacopeial methods to ensure thermal equilibrium between the sample and the heating block.[8][9]

-

Observation and Recording:

-

Onset of Melting: Record the temperature at which the first drop of liquid is observed.

-

Completion of Melting (Clear Point): Record the temperature at which the last solid particle melts into a clear liquid.

-

The recorded melting range is the interval between the onset and completion of melting.

-

Trustworthiness and Self-Validation: The accuracy of the apparatus must be verified at regular intervals using certified USP Melting Point Reference Standards.[9][14] It is recommended to use standards that melt in proximity to the expected melting point of the test substance. The procedure should be repeated at least twice to ensure the reproducibility of the results.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination via the Capillary Method.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[15][16] For compounds with high boiling points, like N-Butyl-3-methanesulfonylaniline, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is typically measured under reduced pressure and extrapolated to standard atmospheric pressure.

Experimental Protocol: Micro-Boiling Point Method (Siwoloboff's Method)

This method is suitable for small sample quantities and is a standard procedure outlined in OECD Guideline 103.[15][17][18]

Principle: A small sample in a test tube with an inverted capillary is heated. The air trapped in the capillary expands and escapes. When the sample's vapor pressure equals the external pressure (at the boiling point), a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point at that pressure.[19][20][21]

Apparatus:

-

Thiele tube or a melting point apparatus equipped for boiling point determination.

-

Small test tube (e.g., 100 x 12 mm).

-

Capillary tube, sealed at one end.

-

Calibrated thermometer.

-

Vacuum source and manometer for reduced pressure measurements.

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of N-Butyl-3-methanesulfonylaniline into the small test tube.

-

Capillary Insertion: Place the capillary tube, open end down, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert the assembly into the Thiele tube or heating block.

-

Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Observation: Remove the heat and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature and the ambient pressure.

-

Reduced Pressure Measurement: For a more accurate determination without decomposition, the entire apparatus can be connected to a vacuum system. The procedure is repeated at a stable, reduced pressure, which is recorded from the manometer. The observed boiling point is then reported along with the pressure.

Trustworthiness and Self-Validation: The accuracy of the thermometer should be verified. The pressure reading from the manometer must be accurate. The determination should be repeated to check for consistency. For extrapolation to normal atmospheric pressure, a pressure nomograph can be used.[19]

Visualization of Boiling Point Determination Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting and boiling points are foundational physicochemical properties that are indispensable for the successful development of any new chemical entity, including N-Butyl-3-methanesulfonylaniline. While specific experimental values for this compound require laboratory determination, this guide provides the authoritative, step-by-step protocols necessary to obtain this data with high scientific integrity. By adhering to standardized methodologies such as those prescribed by the USP and OECD, researchers can ensure the generation of reliable, reproducible, and defensible data. This information is critical for guiding subsequent stages of research and development, from purity confirmation and formulation design to ensuring the overall quality and safety of a potential drug candidate.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27. [Link]

-

Jiang, D., et al. (2018). Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines. Organic Letters, 20(4), 1142–1145. [Link]

-

Vougioukalakis, G. C., & Roubelakis, M. M. (2003). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry, 68(21), 8344–8347. [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

-

OECD iLibrary. Test No. 103: Boiling Point. [Link]

-

Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21397–21404. [Link]

-

Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1035–1043. [Link]

-

The United States Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications, 57(84), 11029-11032. [Link]

-

EU A.2: Boiling temperature. ibacon GmbH. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

Royal Society of Chemistry. Mechanochemical synthesis of aromatic sulfonamides. [Link]

-

ACS Publications. N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. [Link]

-

ibacon GmbH. EU A.2: Boiling temperature. [Link]

-

Nuvisan. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890. [Link]

-

Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

-

U.S. Pharmacopeia. <741> Melting Range or Temperature. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Aimil Ltd. SiriusT3: Physicochemical Property Analysis for Drug Development in India. [Link]

-

Edisco. Melting point determination. [Link]

-

Nuvisan. Comprehensive physicochemical characterisation for drug discovery. [Link]

-

Scribd. Melting Point in Pharmacy. [Link]

-

A.KRÜSS Optronic. Melting point determination. [Link]

-

University of Calgary. Melting Point Determination. [Link]

-

Mettler Toledo. Melting Point Determination. [Link]

-

ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Wang, J., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. ChemMedChem, 15(20), 1937–1945. [Link]

-

ChemConnections. Boiling Point Determination. [Link]

-

ResearchGate. Making sense of boiling points and melting points. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Al-Mustaqbal University College. BOILING POINT DETERMINATION. [Link]

Sources

- 1. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 4. nuvisan.com [nuvisan.com]

- 5. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. scribd.com [scribd.com]

- 10. uspbpep.com [uspbpep.com]

- 11. thinksrs.com [thinksrs.com]

- 12. edisco.it [edisco.it]

- 13. Melting point determination - A.KRÜSS Optronic [kruess.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. researchgate.net [researchgate.net]

- 20. chemconnections.org [chemconnections.org]

- 21. chem.libretexts.org [chem.libretexts.org]

The Role of N-Butyl-3-methanesulfonylaniline in Modern Pharmaceutical Chemistry: A Structural and Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist (2026 State-of-the-Art)

Executive Summary

In the landscape of modern rational drug design, the strategic selection of chemical building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharmaceutical Ingredient (API). N-Butyl-3-methanesulfonylaniline (CAS: 1178680-61-9) has emerged as a highly versatile intermediate. By combining the hydrogen-bonding capacity of a methylsulfonyl pharmacophore with the lipophilic, steric-directing properties of an N-butyl chain, this compound serves as a critical scaffold for synthesizing selective enzyme inhibitors and ion channel modulators. This whitepaper deconstructs the structural rationale, mechanistic applications, and self-validating synthetic workflows associated with this vital pharmaceutical intermediate.

Structural Chemistry & Pharmacophore Rationale

The utility of N-Butyl-3-methanesulfonylaniline is rooted in two distinct structural modifications of the base aniline core:

The Methylsulfonyl (-SO₂Me) Bioisostere

The methylsulfonyl group is a premier bioisostere for the traditional sulfonamide (-SO₂NH₂) moiety. Historically, sulfonamides have been used to target the secondary binding pockets of enzymes (e.g., the Arg513 residue in Cyclooxygenase-2). However, primary sulfonamides possess an acidic proton (pKa ~10) and carry a documented risk of idiosyncratic sulfa-allergies. Replacing the sulfonamide with a methylsulfonyl group retains the two highly electronegative oxygen atoms required for directional hydrogen bonding, but removes the acidic proton[1]. This modification enhances oral bioavailability, improves metabolic stability against N-acetylation, and mitigates hypersensitivity risks.

The N-Butyl Appendage

The N-alkylation of the aniline nitrogen with a linear butyl chain transforms the molecule into a secondary amine. In kinase and ion-channel drug discovery, this flexible, lipophilic tail is strategically used to probe deep hydrophobic sub-pockets. The binding of the N-butyl chain displaces ordered water molecules from the target's hydrophobic clefts, driving binding affinity through a massive entropic gain (desolvation penalty reversal). Furthermore, it precisely modulates the molecule's partition coefficient (LogP), enhancing blood-brain barrier (BBB) or peripheral membrane permeability.

Quantitative Data & Physicochemical Profiling

To understand the compound's behavior in physiological environments, we must analyze its physicochemical parameters and its historical performance in structure-activity relationship (SAR) studies.

Table 1: Physicochemical Parameters of N-Butyl-3-methanesulfonylaniline

| Property | Value | Rationale in Drug Design |

| Molecular Weight | 227.33 g/mol | Low MW allows for downstream integration into larger heterocyclic APIs without violating Lipinski's Rule of 5. |

| LogP (Estimated) | ~2.1 | The N-butyl group optimally enhances lipophilicity, improving cellular permeability compared to the primary aniline. |

| H-Bond Donors | 1 | The secondary amine provides a single, directional H-bond donor, ideal for kinase hinge-region binding. |

| H-Bond Acceptors | 2 | The sulfone oxygens act as potent H-bond acceptors for electrostatic interactions with target arginines/histidines. |

Table 2: Impact of the Methylsulfonyl Pharmacophore on COX-2 Selectivity Data demonstrates how the -SO₂Me group drives target selectivity across various scaffolds.

| Scaffold Type | Pharmacophore | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Reference (Celecoxib) | -SO₂NH₂ | 24.3 | 0.06 | 405 |

| Chromen-4-one (Cmpd 5d) | -SO₂Me | 20.1 | 0.07 | 287.1 |

| N-Aryl-sulfonamide (Cmpd 6e) | -SO₂Me | 82.2 | 1.59 | 51.7 |

(Data synthesized from comparative in vitro enzyme inhibition assays[2],[3])

Mechanistic Applications in Drug Discovery

Application A: Selective COX-2 Inhibition (Anti-Inflammatories)

Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to the off-target inhibition of COX-1, which synthesizes cytoprotective prostaglandins. The incorporation of a 4- or 3-methylsulfonyl aniline pharmacophore into NSAID scaffolds forces selectivity[4]. The bulky -SO₂Me group sterically clashes with the restricted active site of COX-1 but fits perfectly into the inducible, larger secondary pocket of COX-2.

Fig 1. Selective inhibition of the COX-2 inflammatory pathway by methylsulfonyl pharmacophores.

Application B: Nav1.8 Ion Channel Modulation (Pain Management)

Nav1.8 is a voltage-gated sodium channel preferentially expressed in the peripheral nervous system. It is a highly validated target for non-opioid analgesics. Recent patent literature demonstrates that bicyclic heterocyclic amides incorporating the 3-methanesulfonylaniline motif act as potent Nav1.8 inhibitors, blocking the propagation of nociceptive (pain) signals without central nervous system side effects[5].

Application C: HPK1 Kinase Inhibition (Immuno-Oncology)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 "takes the brakes off" the immune system, enhancing anti-tumor immunity. Tetrahydropyrido[3,4-d]pyrimidine derivatives utilizing the methanesulfonylaniline core have been successfully developed as potent HPK1 inhibitors[6]. The N-butyl variant is particularly useful here, as the alkyl chain anchors the molecule into the kinase's hydrophobic hinge region.

Experimental Methodologies & Self-Validating Protocols

To utilize N-Butyl-3-methanesulfonylaniline effectively, chemists must master both its synthesis and its downstream coupling. The following protocols are designed with built-in causality and self-validating In-Process Controls (IPCs).

Protocol 1: Synthesis via Reductive Amination

Objective: Selective mono-alkylation of 3-methanesulfonylaniline to yield the N-butyl derivative. Causality: Direct S_N2 alkylation with 1-bromobutane inevitably leads to over-alkylation (forming tertiary amines) because the secondary amine product is more nucleophilic than the starting material. Reductive amination using butyraldehyde and sodium triacetoxyborohydride (STAB) bypasses this. STAB is chosen over NaBH₄ because its electron-withdrawing acetate ligands reduce its hydride-donating power, preventing the premature reduction of the aldehyde to butanol while efficiently reducing the highly electrophilic iminium intermediate.

Step-by-Step Workflow:

-

Reaction Setup: Dissolve 3-methanesulfonylaniline (1.0 eq) and butyraldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Rationale: DCE provides optimal solubility and favors iminium ion formation.

-

Acid Catalysis: Add glacial acetic acid (1.5 eq). Rationale: Mild acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the weakly nucleophilic, electron-deficient aniline.

-

Reduction: Portion-wise addition of NaBH(OAc)₃ (1.5 eq) at 0 °C, then warm to 25 °C.

-

Self-Validating IPC: Monitor via LC-MS after 2 hours. The system validates completion when the starting mass (m/z 171) disappears and the product mass (m/z 227) strictly appears, confirming no over-alkylation.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Rationale: Neutralizes the acetic acid and destroys excess hydride, preventing post-workup degradation. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Cross-Coupling for API Assembly

Objective: C-N bond formation to integrate the N-butyl pharmacophore into a heterocyclic core (e.g., an HPK1 inhibitor scaffold). Causality: Secondary aliphatic-aromatic amines are sterically hindered. Using a standard, unhindered Palladium catalyst often results in β-hydride elimination (yielding an imine). A bulky, electron-rich bidentate ligand like BrettPhos forces the Pd center into a rigid geometry that accelerates reductive elimination over side reactions.

Step-by-Step Workflow:

-

Setup: In an oven-dried Schlenk flask, combine the aryl halide core (1.0 eq), N-Butyl-3-methanesulfonylaniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BrettPhos (0.1 eq).

-

Base Addition: Add sodium tert-butoxide (NaOtBu) (2.0 eq). Rationale: A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the Pd complex.

-

Degassing: Add anhydrous toluene. Sparge with N₂ for 15 minutes. Rationale: Oxygen rapidly oxidizes the electron-rich phosphine ligand and Pd(0), instantly killing the catalytic cycle.

-

Execution: Heat to 100 °C for 12 hours.

-

Self-Validating IPC: Confirm conversion via TLC (UV active). Filter through a Celite pad to remove Pd black and inorganic salts prior to flash chromatography.

Fig 2. Synthetic workflow for N-Butyl-3-methanesulfonylaniline and downstream API assembly.

References

-

Journal of Medicinal Chemistry (ACS) - Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores. [Link]

-

PubMed Central (PMC) - Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors.[Link]

-

Molecules (PubMed) - Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. [Link]

- Google Patents - WO2023211990A1: Bicyclic heterocyclic amide inhibitors of Nav1.

- Google Patents - US20240025922A1: Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents [patents.google.com]

- 6. US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS - Google Patents [patents.google.com]

Therapeutic potential and biological activity of N-Butyl-3-methanesulfonylaniline derivatives

An In-Depth Technical Guide to the Therapeutic Potential and Biological Activity of N-Butyl-3-methanesulfonylaniline Derivatives

Preamble: Charting a Course for a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the driving force behind the discovery of next-generation therapeutics. The N-Butyl-3-methanesulfonylaniline core represents a fascinating, underexplored structure. While direct literature on this specific derivative is sparse, a comprehensive analysis of its constituent moieties—the aniline backbone, the methanesulfonyl group, and the N-butyl chain—provides a robust framework for predicting its therapeutic potential. The aniline scaffold is a cornerstone in drug design, featured in numerous anticancer and anti-inflammatory agents.[1][2] The methanesulfonamide moiety is a well-established pharmacophore, particularly recognized for its role in selective cyclooxygenase-2 (COX-2) inhibitors.[1][3] Finally, the N-butyl group serves as a critical modulator of lipophilicity, influencing membrane permeability and target engagement.

This guide is structured not as a review of existing data, but as a forward-looking roadmap for the researcher. It synthesizes established principles from related chemical classes to build a predictive model for the biological activities of N-Butyl-3-methanesulfonylaniline derivatives. We will delve into plausible synthetic strategies, hypothesize primary therapeutic targets, provide detailed, field-tested experimental protocols for validation, and discuss the critical importance of structure-activity relationship (SAR) studies. This document is designed to be a practical and authoritative resource for scientists poised to investigate this promising new class of compounds.

Section 1: Proposed Synthetic Strategies

The synthesis of N-Butyl-3-methanesulfonylaniline derivatives can be approached through logical and well-established organic chemistry reactions. A primary strategy involves the N-alkylation of a commercially available aniline precursor. The causality behind this choice is its high efficiency and the ready availability of starting materials.

Experimental Protocol: Synthesis of N-Butyl-3-methanesulfonylaniline

This protocol outlines a standard N-alkylation procedure. The choice of a carbonate base is critical; it is strong enough to deprotonate the aniline nitrogen sufficiently for the reaction to proceed but mild enough to prevent side reactions. Acetonitrile is selected as the solvent for its appropriate boiling point and its ability to dissolve both the organic and inorganic reagents.

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-aminophenyl methyl sulfone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (15 mL per mmol of aniline).

-

Reagent Addition: Add 1-bromobutane (1.2 eq) to the stirred suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed. Causality: Heating provides the necessary activation energy for the SN2 reaction.

-

Workup: Cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude N-Butyl-3-methanesulfonylaniline.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 2: Predicted Therapeutic Potential & Mechanisms of Action

Based on extensive data from structurally analogous compounds, we can confidently predict three primary avenues of biological activity for this scaffold: anti-inflammatory, anticancer, and antimicrobial.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The methanesulfonamide and 4-(methylsulfonyl)aniline moieties are hallmarks of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[1][3] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy to achieve potent anti-inflammatory effects while minimizing gastrointestinal side effects.[3] We hypothesize that N-Butyl-3-methanesulfonylaniline derivatives will act as selective COX-2 inhibitors.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This enzyme immunoassay (EIA) protocol is a self-validating system to determine the selectivity of the test compound. By running assays for both isoforms in parallel, a selectivity index can be calculated.

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer.

-

Compound Preparation: Prepare a stock solution of the N-Butyl-3-methanesulfonylaniline derivative in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2), heme cofactor, and the test compound at various concentrations. Incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (substrate). Incubate for exactly 2 minutes at 37°C.

-

Reaction Quenching: Stop the reaction by adding a solution of hydrochloric acid.

-

Prostaglandin Measurement: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive EIA kit according to the manufacturer's instructions. The colorimetric signal is inversely proportional to the amount of PGE₂ produced.

-